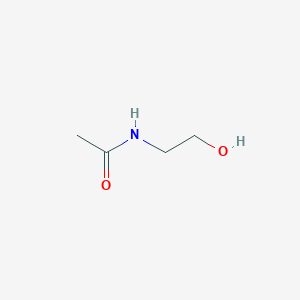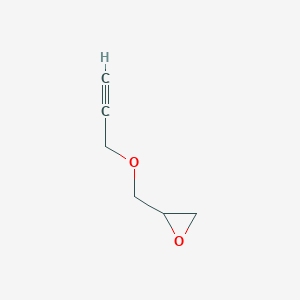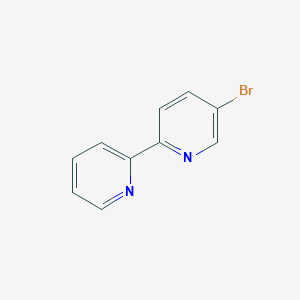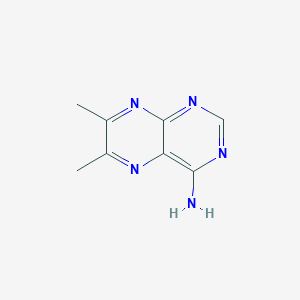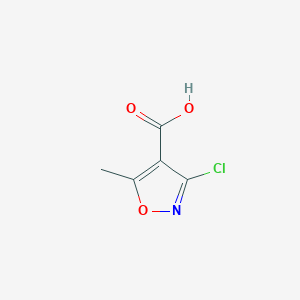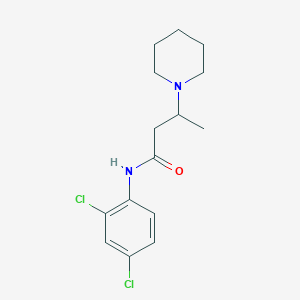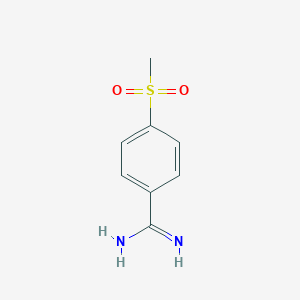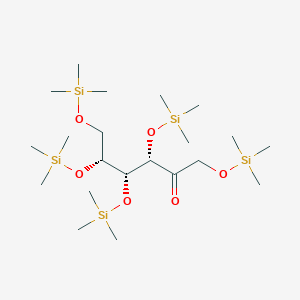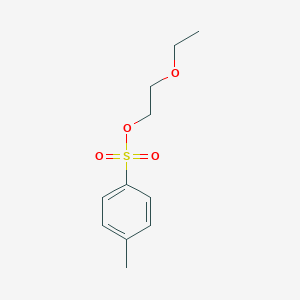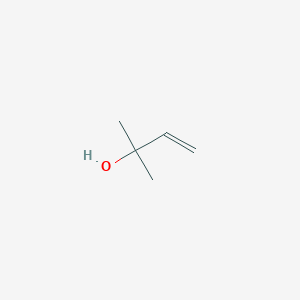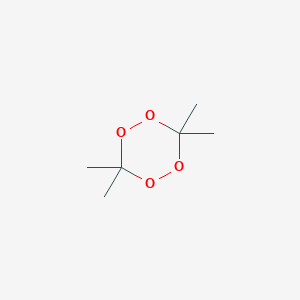
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane, also known as TMTD, is a cyclic organic compound that has been widely used in scientific research. TMTD is a highly reactive compound that can be synthesized using various methods.
Mecanismo De Acción
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane acts as a radical initiator by producing free radicals that initiate polymerization reactions. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane also acts as an oxidizing agent by reacting with reducing agents to produce oxidized products. The mechanism of action of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is complex and depends on the reaction conditions and the nature of the reactants.
Efectos Bioquímicos Y Fisiológicos
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been shown to have biochemical and physiological effects on living organisms. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been shown to induce oxidative stress and damage to DNA, proteins, and lipids. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has also been shown to have toxic effects on various organs, including the liver, kidneys, and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has several advantages for lab experiments, including its high reactivity, low cost, and ease of synthesis. However, 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane also has limitations, including its toxicity, instability, and potential for explosive decomposition.
Direcciones Futuras
For 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane research include the development of new synthesis methods, the investigation of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane's mechanism of action, and the exploration of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane's potential applications in medicine and materials science. Additionally, further research is needed to understand the toxic effects of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane on living organisms and to develop safer alternatives to 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane for lab experiments.
Métodos De Síntesis
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane can be synthesized using various methods, including the reaction of formaldehyde with acetone and hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of acetone with hydrogen peroxide and formic acid. The yield of 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane has been widely used in scientific research due to its ability to act as a radical initiator and oxidizing agent. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is used in the synthesis of various organic compounds, including polymers, resins, and pharmaceuticals. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is also used in the production of adhesives, coatings, and rubber products.
Propiedades
Número CAS |
1073-91-2 |
|---|---|
Nombre del producto |
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane |
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3,3,6,6-tetramethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C6H12O4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3 |
Clave InChI |
SJQITXILEOCXGI-UHFFFAOYSA-N |
SMILES |
CC1(OOC(OO1)(C)C)C |
SMILES canónico |
CC1(OOC(OO1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



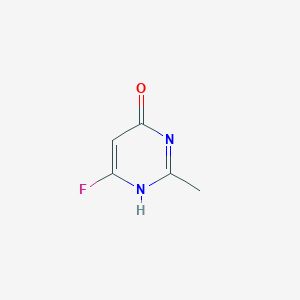
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
